![molecular formula C23H20N4O3 B3014256 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1705713-08-1](/img/structure/B3014256.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
Comprehensive Analysis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide
The compound this compound is a novel derivative synthesized through a series of chemical reactions. It exhibits unique structural and chemical properties, making it a potential candidate for various applications in medicinal chemistry and drug development .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, including 1,3-dipolar cycloaddition and rearrangement, which are catalyst-free and can be completed rapidly under mild conditions . Additionally, the compound's synthesis involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, resulting in significant stereoselectivity and the formation of Z isomers preferentially or exclusively .
Molecular Structure Analysis
The molecular structure of this compound has been characterized through X-ray diffraction analysis, revealing its crystal packing and intermolecular interactions. The solid-state structures have been further analyzed through Hirshfeld surface analysis, providing insights into the molecular sheets' formation and stabilization mechanisms .
Chemical Reactions Analysis
The compound's chemical reactions involve the synthesis of its authentic standard and precursor for radiolabeling, demonstrating a multi-step synthesis process with specific chemical yields and specific activity at the end of bombardment .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, including its potential as a PET imaging agent and its antimicrobial activity, have been examined, indicating its potential biosignificant interest and applications in medicinal chemistry .
Intermolecular interactions in antipyrine-like derivatives 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides: X-ray structure, Hirshfeld surface analysis and DFT calculations Catalyst-Free Synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide Derivatives by 1,3-Dipolar Cycloaddition and Rearrangement A new synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives by tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives of Potential Biosignificant Interest
Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Research in the field of heterocyclic chemistry has explored the synthesis and reactivity of compounds with structural similarities to "N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide." Such studies have contributed to the development of novel synthetic methodologies and the discovery of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of thiophenylhydrazonoacetates and their conversion into various heterocyclic derivatives demonstrates the versatility of these compounds in organic synthesis (Mohareb et al., 2004).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of benzamide derivatives and related heterocyclic compounds. These compounds have been synthesized and evaluated for their biological activities, revealing potential as antimicrobial agents against various pathogens and as antioxidants. This research area highlights the importance of heterocyclic compounds in the development of new therapeutic agents (Palkar et al., 2017).
Molecular Structure and Crystallography
Crystallographic studies have provided insights into the molecular structures of benzamide derivatives and similar compounds. These studies not only elucidate the conformational preferences and molecular geometries of such compounds but also shed light on their potential intermolecular interactions and stability. The detailed structural analysis contributes to our understanding of the physicochemical properties of these compounds and their potential applications in various fields (Kranjc et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-23(17-7-9-19(10-8-17)26-11-3-4-12-26)25-18-13-24-27(14-18)15-20-16-29-21-5-1-2-6-22(21)30-20/h1-14,20H,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFKNKUPHOMFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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